eCF506

Description

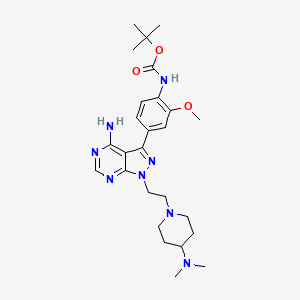

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[4-[4-amino-1-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N8O3/c1-26(2,3)37-25(35)30-19-8-7-17(15-20(19)36-6)22-21-23(27)28-16-29-24(21)34(31-22)14-13-33-11-9-18(10-12-33)32(4)5/h7-8,15-16,18H,9-14H2,1-6H3,(H,30,35)(H2,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPQGWXPDRNCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)CCN4CCC(CC4)N(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

eCF506 mechanism of action explained

An In-depth Technical Guide to the Mechanism of Action of eCF506

Introduction

This compound (also known as NXP900) is a highly potent, selective, and orally bioavailable small-molecule inhibitor of SRC family kinases (SFKs), particularly SRC and YES1.[1][2][3] Developed by researchers at the University of Edinburgh, it represents a significant advancement in the field of kinase inhibition due to its unique mechanism of action.[2] Unlike traditional ATP-competitive inhibitors, this compound targets the native, inactive conformation of SRC, leading to a dual blockade of both its enzymatic and scaffolding functions.[4][5] This novel approach has demonstrated increased antitumor efficacy and better tolerability in preclinical models compared to existing SRC/ABL inhibitors, making this compound a promising therapeutic candidate for SRC-associated disorders, including various solid malignancies like breast, colon, and ovarian cancers.[2][3][4]

Core Mechanism of Action: Conformation-Selective Inhibition

The primary mechanism of action of this compound is its ability to bind to and stabilize the inactive "closed" conformation of the SRC kinase.[1][2] Most SRC inhibitors function by competing with ATP in the active site of the enzyme, which only blocks its catalytic activity.[2][6] In contrast, this compound locks SRC into its naturally suppressed state.[4][5] This has two profound consequences:

-

Inhibition of Kinase Activity : By stabilizing the inactive conformation, this compound prevents the kinase from adopting the active state required for ATP binding and substrate phosphorylation. This leads to potent inhibition of SRC's enzymatic function, as evidenced by the reduction of SRC autophosphorylation at tyrosine 419 (pY419) and the phosphorylation of its downstream partners.[1][4]

-

Inhibition of Scaffolding Function : Beyond enzymatic inhibition, locking the inactive conformation prevents SRC from physically interacting with its binding partners.[2][4] A critical interaction disrupted by this compound is the formation of the SRC-Focal Adhesion Kinase (FAK) complex.[4][5] This disruption of SRC's scaffolding role is a key differentiator from other inhibitors and contributes significantly to its enhanced efficacy.[4][6]

This dual-action mechanism confers greater anticancer properties and improved tolerability.[4][5]

Quantitative Data Summary

The potency and selectivity of this compound have been quantified across various assays.

Table 1: Kinase Inhibition Profile

| Target Kinase | IC50 Value | Selectivity vs. ABL | Reference |

| SRC | < 0.5 nM | >1000-fold | [3][7][8] |

| YES1 | 0.47 nM / 2.1 nM | - | [1] |

| ABL | - | >950-fold difference | [1] |

Table 2: Antiproliferative Activity (GI50 Values in Breast Cancer Cell Lines)

| Cell Line | Cancer Subtype | This compound GI50 (µM) | Dasatinib GI50 (µM) | Bosutinib GI50 (µM) | Saracatinib GI50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative | ~0.1 | ~0.01 | ~0.1 | >1 | [4] |

| MCF7 | ER+ | ~0.1 | >1 | >1 | >1 | [4] |

| BT-549 | Triple-Negative | ~0.1 | ~0.1 | ~1 | >1 | [4] |

| HS 578T | Triple-Negative | ~0.1 | ~0.1 | ~1 | >1 | [4] |

| Note: GI50 values are approximated from graphical data presented in the source literature.[4] |

Table 3: In Vivo Study Parameters

| Parameter | Value | Species | Cancer Model | Reference |

| Oral Bioavailability | 25.3% | - | - | [1] |

| Max Tolerated Dose (MTD) | > 200 mg/kg | Mouse, Rat | - | [4] |

| Effective Oral Dose | 20, 40, 80 mg/kg | Mouse | TOV-21G Ovarian Xenograft | [8] |

Signaling Pathway Inhibition

This compound potently inhibits the SRC-FAK signaling axis. In many cancers, SRC is aberrantly activated and forms a complex with FAK, leading to cell proliferation, migration, and survival. By preventing this complex formation, this compound indirectly reduces FAK autophosphorylation and downstream signaling.[4] This disruption leads to a G1-phase cell-cycle arrest and potent antiproliferative effects.[4] Furthermore, SRC/YES1 activity has been shown to crosstalk with the Hippo signaling pathway by promoting the nuclear localization and stability of the transcriptional co-activator YAP, a key driver of tumor progression.[8] this compound treatment effectively reduces the nuclear localization of YAP in a dose-dependent manner.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. The following are summaries of key experimental protocols used to characterize this compound.

Co-Immunoprecipitation (Co-IP) for SRC-FAK Complex

This assay is used to determine if this compound disrupts the physical interaction between SRC and FAK.[6]

-

Cell Treatment : MDA-MB-231 cells are treated with this compound (e.g., 0.1 µmol/L), a control inhibitor (e.g., dasatinib), or DMSO for 6 hours.[6]

-

Lysis : Cells are lysed in a suitable buffer to preserve protein-protein interactions.

-

Immunoprecipitation : Cell lysates are incubated overnight with magnetic beads functionalized with an anti-SRC antibody to capture SRC and any bound proteins.[6]

-

Washing & Elution : Beads are washed to remove non-specific binders, and the protein complexes are eluted.

-

Western Blot Analysis : The eluted proteins are separated by SDS-PAGE and analyzed by Western blot using antibodies against both SRC and FAK to assess the amount of FAK that was co-precipitated with SRC.[6]

Reverse Phase Protein Array (RPPA)

RPPA is a high-throughput antibody-based technique used to measure the levels of total and post-translationally modified proteins across numerous samples.[4]

-

Sample Preparation : Breast cancer cells (e.g., MCF7, MDA-MB-231) are treated with this compound or control compounds.[4] Cells are then lysed, and total protein concentration is quantified.

-

Array Printing : Lysates are serially diluted and printed onto nitrocellulose-coated slides.

-

Antibody Incubation : Each slide (array) is incubated with a specific primary antibody that targets a single protein or phosphoprotein, followed by a labeled secondary antibody.

-

Signal Detection & Quantification : The signal intensity for each spot is captured and quantified. Normalization is performed to determine the relative abundance of each target protein across different treatment conditions. This allows for a broad overview of signaling pathway modulation.[4][9]

Cell Viability / Antiproliferative (GI50) Assay

This assay measures the concentration of a compound required to inhibit cell proliferation by 50% (GI50).

-

Cell Seeding : 1000-1500 cells are seeded per well in 96-well plates and allowed to adhere and enter an exponential growth phase (typically 24-48 hours).[10]

-

Drug Treatment : The culture medium is replaced with fresh medium containing a range of concentrations of this compound or control drugs (e.g., 0.001–10 µmol/L). A DMSO-only control (e.g., 0.1%) is included.[4][10]

-

Incubation : Cells are incubated with the compounds for a set period (e.g., 5 days).[4]

-

Viability Measurement : Cell viability is assessed using a reagent like PrestoBlue or CellTiter-Glo. The resulting fluorescence or luminescence, which is proportional to the number of viable cells, is measured.

-

Data Analysis : Dose-response curves are generated, and GI50 values are calculated.[4]

In Vivo Xenograft Studies

These studies assess the antitumor efficacy of this compound in a living organism.

-

Tumor Implantation : Human cancer cells (e.g., TOV-21G) are suspended in Matrigel and injected subcutaneously into immunocompromised mice (e.g., CD-1 Nude).[8][10]

-

Tumor Growth : Tumors are allowed to grow to a palpable, measurable size (e.g., >50 mm³).[10]

-

Treatment Administration : Mice are randomized into groups and treated orally, once daily (QD), with vehicle control, dasatinib, or this compound at various doses (e.g., 20, 40, 80 mg/kg).[8]

-

Monitoring : Tumor volume and mouse body weight are monitored regularly.

-

Pharmacodynamic (PD) Analysis : At specific time points after the final dose (e.g., 3 and 24 hours), tumors are excised for analysis (e.g., Western blot or immunohistochemistry) to confirm target engagement and pathway inhibition (e.g., reduction of phospho-SRC).[1][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]

- 3. dundee.ac.uk [dundee.ac.uk]

- 4. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. nuvectis.com [nuvectis.com]

- 9. Loss of Integrin-Linked Kinase Sensitizes Breast Cancer to SRC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

eCF506: A Breakthrough in Conformation-Selective SRC Inhibition

A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of a Novel Kinase Inhibitor

Abstract

The discovery of eCF506, a potent and highly selective inhibitor of the non-receptor tyrosine kinase SRC, represents a significant advancement in the field of cancer drug development. This document provides an in-depth technical overview of this compound, also known as NXP900, from its initial discovery and synthesis to its unique mechanism of action and preclinical evaluation. Developed by researchers at the University of Edinburgh, this compound distinguishes itself from previous SRC inhibitors by locking the kinase in its native, inactive conformation, thereby inhibiting both its catalytic and scaffolding functions. This novel approach has demonstrated increased anti-tumor efficacy and tolerability in preclinical models, offering a promising new therapeutic strategy for SRC-driven malignancies.

Discovery and Rationale

The proto-oncogene SRC is a well-established therapeutic target in various solid tumors, including breast, colon, and prostate cancers, where its aberrant activation is linked to disease progression and drug resistance. However, the clinical success of early SRC inhibitors has been limited. Many of these compounds also inhibit ABL kinase, leading to undesirable off-target effects and associated toxicities. The development of this compound was driven by the need for a highly selective SRC inhibitor that could overcome these limitations.

Scientists at the University of Edinburgh employed a pioneering drug discovery approach that combined advanced cell-based imaging with innovative medicinal chemistry. This strategy allowed for the direct visualization of a compound's effects within human breast cancer cells, leading to a more rapid and cost-effective identification of promising drug candidates like this compound.

Synthesis Pathway

This compound is synthesized from commercially available starting materials in a five-step process. While the detailed, proprietary synthesis protocol is not publicly disclosed, a plausible synthetic route can be conceptualized based on its pyrazolopyrimidine core structure.

Caption: A conceptual diagram illustrating a potential five-step synthesis pathway for this compound.

Mechanism of Action

The defining characteristic of this compound is its unique, conformation-selective mode of inhibiting SRC. Unlike many previous SRC inhibitors that bind to the active conformation of the kinase, this compound locks SRC in its native, inactive state. This is achieved by binding to the kinase domain in a manner that stabilizes the "DFG-in, αC-helix-out" conformation, which is characteristic of the inactive enzyme.

This novel mechanism has two profound consequences:

-

Inhibition of Catalytic Activity: By locking SRC in its inactive state, this compound potently inhibits its kinase activity, preventing the phosphorylation of downstream substrates.

-

Disruption of Scaffolding Functions: Crucially, this conformational lock also prevents the formation of signaling complexes, such as the SRC-FAK (Focal Adhesion Kinase) complex, which is vital for cancer cell migration and invasion.

Caption: Signaling pathway illustrating how this compound locks SRC in an inactive state, preventing downstream signaling.

Quantitative Data Summary

This compound demonstrates exceptional potency and selectivity, as summarized in the tables below.

| Parameter | Value | Assay Type | Reference |

| SRC IC50 | < 0.5 nM | Cell-free assay | |

| YES1 IC50 | 2.1 nM | Cell-free assay | |

| ABL IC50 | > 950-fold higher than SRC | Cell-free assay | |

| Oral Bioavailability | 25.3% | In vivo (mice) | |

| Table 1: Potency and Pharmacokinetic Properties of this compound. |

| Cell Line | Cancer Type | GI50 (this compound) | GI50 (Dasatinib) | Reference |

| MCF7 | ER+ Breast Cancer | Potent | Less Potent than this compound | |

| MDA-MB-231 | Triple-Negative Breast Cancer | Potent | Comparable to this compound | |

| LAMA-84 | Chronic Myeloid Leukemia (BCR-ABL+) | Weaker Activity | Potent | |

| KCL-22 | Chronic Myeloid Leukemia (BCR-ABL+) | Weaker Activity | Potent | |

| K-562 | Chronic Myeloid Leukemia (BCR-ABL+) | Weaker Activity | Potent | |

| Table 2: Anti-proliferative Activity (GI50) of this compound in Cancer Cell Lines. |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that characterized this compound are outlined below.

Cell Viability and Proliferation (GI50) Assay

-

Objective: To determine the concentration of this compound required to inhibit cell proliferation by 50%.

-

Methodology:

-

Breast cancer cell lines (e.g., MCF7, MDA-MB-231) were seeded in 96-well plates.

-

Cells were treated with a range of concentrations of this compound or control compounds (e.g., dasatinib).

-

After a 5-day incubation period, cell viability was assessed using a standard method such as the sulforhodamine B (SRB) assay.

-

Dose-response curves were generated, and the GI50 values were calculated.

-

Co-crystallization and X-ray Diffraction

-

Objective: To determine the three-dimensional structure of this compound bound to the SRC kinase domain.

-

Methodology:

-

The human SRC kinase domain was co-crystallized with this compound.

-

X-ray diffraction data were collected from the resulting crystals to a resolution of 1.5 Å.

-

The structure was solved and refined to reveal the binding mode of this compound in the inactive conformation of SRC.

-

Reverse Phase Protein Array (RPPA)

-

Objective: To evaluate the global impact of this compound on cellular signaling pathways.

-

Methodology:

-

MCF7 and MDA-MB-231 cells were treated with this compound or dasatinib.

-

Cell lysates were prepared and printed onto nitrocellulose-coated slides.

-

The arrays were incubated with a panel of antibodies against total and phosphorylated proteins to assess changes in protein levels and post-translational modifications.

-

Caption: A flowchart depicting the key experimental workflows used in the preclinical evaluation of this compound.

Conclusion

This compound represents a paradigm shift in SRC inhibition. Its unique conformation-selective mechanism, which abrogates both the enzymatic and scaffolding functions of SRC, translates into potent anti-tumor activity and a superior safety profile compared to existing SRC/ABL inhibitors. The discovery of this compound, now advancing in clinical development as NXP900, underscores the value of innovative, cell-based drug discovery platforms. This novel inhibitor holds significant promise for the treatment of SRC-dependent cancers and provides a valuable tool for further dissecting the complex roles of SRC in malignancy.

The Structural Basis of eCF506's High Selectivity for SRC Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proto-oncogene SRC, a non-receptor tyrosine kinase, is a pivotal node in signaling pathways that regulate cell proliferation, migration, and survival. Its aberrant activation is implicated in the progression of numerous solid tumors, making it a prime target for cancer therapy. However, the clinical success of SRC inhibitors has been hampered by off-target effects, largely due to the high conservation of the ATP-binding pocket across the human kinome. The small molecule eCF506 (also known as NXP900) represents a paradigm shift in SRC inhibition. It demonstrates exceptional potency and an unprecedented selectivity profile, notably a thousand-fold greater selectivity for SRC over ABL kinase, a common off-target liability for previous-generation inhibitors. This guide elucidates the structural and molecular underpinnings of this compound's unique mechanism, providing a technical overview of the data and experimental protocols that define its distinct mode of action.

A Novel Mechanism: Conformation-Selective Inhibition

The cornerstone of this compound's selectivity lies in its unique mechanism of action. Unlike the majority of SRC kinase inhibitors, which target the enzyme in its active state, this compound selectively binds to and stabilizes the native, inactive conformation of SRC.[1][2] This conformation-selective binding has two profound consequences:

-

Inhibition of Catalytic Activity: By locking the kinase in an inactive state, this compound prevents the conformational changes required for ATP binding and substrate phosphorylation.

-

Inhibition of Scaffolding Function: The inactive SRC conformation involves the SH2 and SH3 domains forming a compact, autoinhibited structure.[1] By stabilizing this "closed" state, this compound prevents the SH2/SH3 domains from being exposed for interactions with binding partners, most notably Focal Adhesion Kinase (FAK).[1][2][3]

This dual inhibition of both enzymatic and scaffolding functions distinguishes this compound from active-state binders like dasatinib, which can paradoxically enhance SRC's scaffolding role by promoting an "open" conformation.[1]

The Structural Blueprint for Selectivity

The co-crystal structure of the human SRC kinase domain in complex with this compound, resolved to 1.5 Å (PDB ID: 7NG7), provides a high-resolution view of this unique binding mode.[1][3] The structure reveals that this compound binds to a state where the regulatory αC-helix is displaced outwards ("C-helix out"), a hallmark of the inactive kinase conformation.[1][4] This induced fit breaks the critical salt bridge between glutamic acid E313 (in the αC-helix) and the catalytic lysine K298, effectively locking the enzyme in a catalytically incompetent state.[1]

This contrasts sharply with the structure of SRC bound to dasatinib (PDB ID: 3G5D), where the αC-helix is positioned "in," characteristic of the active conformation.[1][4] The ability of this compound to specifically recognize and stabilize the subtle conformational nuances of the inactive state is the key to its high selectivity over other kinases like ABL.

Caption: Comparative mechanism of this compound and Dasatinib on SRC kinase.

Quantitative Analysis: Potency and Selectivity

Kinase inhibition assays demonstrate the sub-nanomolar potency of this compound against SRC and its remarkable selectivity. The data consistently show that this compound requires concentrations three orders of magnitude greater to inhibit ABL kinase, a significant advantage over existing SRC/ABL inhibitors.[1]

Table 1: In Vitro Potency of this compound

| Target Kinase | Assay Type | Value (nM) | Reference |

|---|---|---|---|

| SRC | IC₅₀ | < 0.5 | [5][6] |

| SRC | IC₅₀ | 0.47 | [7][8] |

| SRC | Kᵢ | 0.8 | [9] |

Table 2: Comparative IC₅₀ Values of SRC Kinase Inhibitors

| Inhibitor | SRC IC₅₀ (nM) | ABL IC₅₀ (nM) | SRC/ABL Selectivity | Reference |

|---|---|---|---|---|

| This compound | < 0.5 | > 475 | > 950-fold | [7][8] |

| Dasatinib | 0.8 | ~1 | ~1.25-fold | [10][11] |

| Bosutinib | 1.2 | ~1 | ~0.83-fold | [10][11] |

| Saracatinib | 2.7 | > 1000 | > 370-fold |[10][11] |

Experimental Protocols

The characterization of this compound's selectivity and mechanism relies on a suite of biochemical and cell-based assays.

Kinome-Wide Selectivity Screening (HotSpot™ Assay)

The kinome-wide activity profile of this compound was determined using a radiometric kinase assay format.[1]

-

Principle: This assay measures the transfer of a radiolabeled phosphate ([γ-³³P]ATP) from ATP to a specific protein or peptide substrate by the target kinase.

-

Vendor: Reaction Biology Corp.

-

Methodology:

-

Reaction Mixture: The kinase, a specific substrate, and required cofactors are prepared in a reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.1 mM Na₃VO₄, 2 mM DTT).[5]

-

Compound Addition: this compound (e.g., at 1 µM) or DMSO vehicle control is added to the mixture.

-

Initiation: The reaction is initiated by the addition of [γ-³³P]ATP.[5]

-

Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes at 30°C).

-

Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a P81 phosphocellulose filter membrane. The phosphorylated substrate binds to the filter, while unincorporated [γ-³³P]ATP is washed away.[5][7]

-

Detection: The radioactivity retained on the filter is measured using a scintillation counter to quantify kinase activity. The percent inhibition is calculated relative to the DMSO control.

-

X-ray Crystallography

The structural basis for inhibition was determined by co-crystallizing the kinase domain of human SRC with this compound.

-

Principle: X-ray diffraction of a protein-ligand crystal is used to determine the three-dimensional atomic coordinates of the complex.

-

Methodology:

-

Protein Expression and Purification: The human SRC kinase domain is expressed (e.g., in E. coli) and purified to homogeneity.

-

Co-crystallization: The purified SRC kinase domain is incubated with a molar excess of this compound and subjected to crystallization screening under various conditions (e.g., vapor diffusion).

-

Data Collection: A suitable crystal is cryo-cooled and exposed to a high-intensity X-ray beam. Diffraction data are collected.

-

Structure Determination and Refinement: The diffraction data are processed to solve the phase problem and build an electron density map. An atomic model of the SRC-eCF506 complex is built into the map and refined to yield the final structure (PDB: 7NG7).[1][3]

-

Co-Immunoprecipitation (Co-IP) and Western Blotting

This technique was used to assess the impact of this compound on the formation of the SRC-FAK protein complex in cells.[1]

-

Principle: An antibody against a target protein (SRC) is used to pull down that protein from a cell lysate. Any proteins that are bound to the target (FAK) will be co-precipitated. Western blotting is then used to detect the presence of the binding partner.

-

Methodology:

-

Cell Treatment: Cancer cell lines (e.g., MDA-MB-231) are treated with this compound, a control inhibitor (dasatinib), or DMSO for a specified time (e.g., 6 hours).[4]

-

Cell Lysis: Cells are harvested and lysed in a buffer that preserves protein-protein interactions (e.g., low-salt NP40 buffer).[12]

-

Immunoprecipitation: The cell lysate is incubated with magnetic beads or agarose beads conjugated to an anti-SRC antibody overnight at 4°C.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution and SDS-PAGE: The bound proteins are eluted from the beads, separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and transferred to a membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against both SRC (to confirm successful pulldown) and FAK (to detect the co-precipitated partner).

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used to visualize the protein bands. Band intensities are quantified to compare the amount of FAK complexed with SRC across different treatment conditions.

-

Caption: Experimental workflow for SRC-FAK co-immunoprecipitation.

Conclusion

The profound selectivity of this compound for SRC kinase is structurally encoded in its unique ability to recognize and stabilize the enzyme's inactive conformation. This mechanism, confirmed by high-resolution crystallography, not only prevents catalytic activity but also abrogates SRC's crucial scaffolding functions, leading to a more complete and potent pathway inhibition than that achieved by active-state inhibitors. The quantitative data and experimental workflows detailed herein provide a comprehensive technical foundation for understanding this next-generation inhibitor. The conformation-selective approach employed by this compound offers a compelling blueprint for the design of highly selective kinase inhibitors, promising improved therapeutic efficacy and better tolerability in the treatment of SRC-driven cancers.[1]

References

- 1. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. rcsb.org [rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. reactionbiology.com [reactionbiology.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Cross-Phosphorylation and Interaction between Src/FAK and MAPKAP5/PRAK in Early Focal Adhesions Controls Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]

eCF506: A Paradigm Shift in Cancer Therapy by Targeting SRC's Scaffolding Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The proto-oncogene Src, a non-receptor tyrosine kinase, has long been a focal point in oncology research due to its pivotal role in cell proliferation, survival, migration, and invasion. However, clinical outcomes with Src kinase inhibitors have been largely disappointing. This has led to the understanding that Src's function extends beyond its catalytic activity to include a crucial scaffolding role, orchestrating protein-protein interactions within signaling complexes. The small molecule eCF506 (also known as NXP900) represents a novel class of Src inhibitors that not only blocks its kinase activity but also uniquely disrupts its scaffolding function. By locking Src in its native, inactive conformation, this compound prevents the formation of critical oncogenic signaling complexes, most notably the SRC-Focal Adhesion Kinase (FAK) complex. This dual mechanism of action translates into superior anti-tumor efficacy and improved tolerability compared to traditional ATP-competitive Src inhibitors, heralding a new era in the development of targeted cancer therapies.

Introduction: The Dual Nature of SRC in Cancer

The Src family of kinases (SFKs) are key signaling molecules that are frequently hyperactivated in a wide range of human cancers. While the catalytic activity of Src, which involves the phosphorylation of downstream substrates, is a well-established driver of oncogenesis, its non-catalytic scaffolding function is emerging as an equally important contributor to tumor progression. Src's modular structure, comprising SH2, SH3, and kinase domains, allows it to act as a molecular scaffold, bringing together various signaling proteins to form functional complexes that regulate diverse cellular processes.

One of the most critical interactions mediated by Src's scaffolding function is its association with Focal Adhesion Kinase (FAK), a key regulator of cell adhesion, migration, and survival. The formation of the SRC-FAK complex is a central event in integrin-mediated signaling and is crucial for the invasive and metastatic potential of cancer cells. Traditional Src kinase inhibitors, while effective at blocking its enzymatic activity, often fail to disrupt this scaffolding function and, in some cases, have been shown to even promote the formation of the SRC-FAK complex, potentially limiting their therapeutic efficacy.

This compound: A Conformation-Selective Inhibitor of SRC

This compound is a highly potent and selective small molecule inhibitor of Src family kinases, with a sub-nanomolar IC50 value against Src (IC50 < 0.5 nM)[1]. Unlike conventional type I kinase inhibitors that bind to the active conformation of the kinase, this compound is a type 1.5 inhibitor that specifically recognizes and stabilizes the inactive, "closed" conformation of Src[2]. This unique binding mode has profound implications for its mechanism of action.

By locking Src in its inactive state, this compound achieves a dual blockade of both its catalytic and scaffolding functions[3][4][5][6]. This prevents the autophosphorylation of Src at Y416, a hallmark of its activation, and critically, it allosterically inhibits the interaction of Src with its binding partners, including FAK[3]. This disruption of the SRC-FAK signaling axis is a key differentiator of this compound from other Src inhibitors and is believed to be a major contributor to its enhanced anti-tumor activity.

Quantitative Analysis of this compound's Impact on SRC Scaffolding and Cellular Proliferation

The unique mechanism of action of this compound translates into demonstrable effects on the SRC-FAK complex and potent anti-proliferative activity in cancer cell lines.

Disruption of the SRC-FAK Scaffolding Complex

Co-immunoprecipitation studies in MDA-MB-231 breast cancer cells have provided direct evidence of this compound's ability to disrupt the SRC-FAK complex. Treatment with this compound led to a significant reduction in the amount of FAK that co-immunoprecipitated with Src, in stark contrast to the type I inhibitor dasatinib, which increased the association between Src and FAK.

| Treatment | Fold Change in FAK Co-immunoprecipitated with SRC (relative to DMSO control) | Reference |

| This compound (0.1 µmol/L) | 0.5 | [3] |

| Dasatinib (0.1 µmol/L) | 3.0 | [3] |

Anti-proliferative Activity in Breast Cancer Cell Lines

This compound has demonstrated potent anti-proliferative activity across a panel of breast cancer cell lines, with particularly high efficacy in Estrogen Receptor-positive (ER+) and Triple-Negative Breast Cancer (TNBC) subtypes. The half-maximal growth inhibition (GI50) values for this compound are in the nanomolar range for sensitive cell lines.

| Cell Line | Subtype | This compound GI50 (µmol/L) | Dasatinib GI50 (µmol/L) | Bosutinib GI50 (µmol/L) | Saracatinib GI50 (µmol/L) | Reference |

| BT-549 | TNBC | 0.015 | 0.010 | 0.150 | 0.250 | [3] |

| MDA-MB-157 | TNBC | 0.045 | 0.030 | 0.400 | 0.500 | [3] |

| MDA-MB-231 | TNBC | 0.080 | 0.025 | 0.500 | 0.600 | [3] |

| MCF7 | ER+ | 0.025 | 0.150 | 0.800 | 1.200 | [3] |

| ZR-75.1 | ER+ | 0.050 | 0.200 | 1.000 | 1.500 | [3] |

| T-47D | ER+ | 0.100 | 0.250 | 1.200 | 1.800 | [3] |

| JIMT-1 | HER2+ | 0.222 | 0.048 | 0.600 | 0.800 | [3] |

Experimental Protocols

Co-Immunoprecipitation of SRC and FAK

This protocol describes the methodology used to assess the effect of this compound on the interaction between SRC and FAK in MDA-MB-231 cells.

Materials:

-

MDA-MB-231 cells

-

This compound, Dasatinib, DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-SRC antibody (for immunoprecipitation)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., Laemmli sample buffer)

-

Anti-FAK antibody (for Western blotting)

-

Anti-SRC antibody (for Western blotting)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment: Plate MDA-MB-231 cells and allow them to adhere overnight. Treat the cells with this compound (0.1 µmol/L), dasatinib (0.1 µmol/L), or DMSO for 6 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G magnetic beads.

-

Incubate the pre-cleared lysates with an anti-SRC antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

-

Washing: Wash the beads three times with wash buffer to remove non-specific binding.

-

Elution: Elute the protein complexes from the beads by adding elution buffer and heating at 95°C for 5 minutes.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against FAK and SRC.

-

Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the relative amount of FAK co-immunoprecipitated with SRC.

-

Cell Proliferation Assay (GI50 Determination)

This protocol outlines the method for determining the anti-proliferative activity of this compound in breast cancer cell lines.

Materials:

-

Breast cancer cell lines

-

This compound and other test compounds

-

Cell culture medium and supplements

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the breast cancer cell lines in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and other inhibitors for 72 hours.

-

Cell Viability Measurement: Add the cell viability reagent to each well and measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control. Determine the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth, using non-linear regression analysis.

Visualizing the Mechanism and Impact of this compound

The following diagrams illustrate the signaling pathways affected by this compound and the experimental workflow for its characterization.

Caption: this compound locks SRC in an inactive state, disrupting FAK interaction.

References

- 1. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ORCID [orcid.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

eCF506: A Conformation-Selective Inhibitor of SRC Kinase and its Downstream Inhibition of FAK Phosphorylation

Abstract

eCF506 (also known as NXP900) is a potent, selective, and orally bioavailable small molecule inhibitor of SRC family kinases (SFKs). Unlike conventional ATP-competitive SRC inhibitors that bind to the active conformation of the kinase, this compound employs a novel mechanism of action. It locks SRC in its native, inactive "closed" conformation, thereby inhibiting not only the kinase's enzymatic activity but also its crucial scaffolding functions. A primary consequence of this dual inhibition is the disruption of the SRC-Focal Adhesion Kinase (FAK) complex, which prevents FAK phosphorylation and downstream signaling cascades implicated in cancer cell proliferation, migration, and survival. This technical guide provides an in-depth overview of this compound, its unique inhibitory mechanism, its role in preventing FAK phosphorylation, and the experimental data supporting its preclinical efficacy.

Introduction: The SRC-FAK Signaling Axis in Oncology

The SRC family kinases (SFKs) are a group of non-receptor tyrosine kinases that act as central nodes in signal transduction pathways controlling fundamental cellular processes. SRC, the first identified proto-oncogene, is frequently overexpressed and hyperactivated in a wide range of solid tumors, including breast, colon, and pancreatic cancers. Its activation promotes oncogenic signaling through various mechanisms, including interaction with receptor tyrosine kinases and integrins.

A key downstream partner of SRC is the Focal Adhesion Kinase (FAK), another non-receptor tyrosine kinase critical for cell adhesion, migration, and survival. The interaction between SRC and FAK forms a pivotal signaling complex. Upon activation, SRC phosphorylates FAK, leading to the recruitment of other signaling proteins and the activation of pathways such as PI3K/AKT and MAPK. This SRC-FAK axis is a well-established driver of tumor progression and metastasis, making it a prime target for therapeutic intervention. While several SRC inhibitors have been developed, their clinical success has been limited, potentially due to their inability to disrupt the scaffolding function of SRC. This compound was developed to overcome this limitation through a distinct, conformation-selective mode of action.

Mechanism of Action: A Novel Conformation-Selective Inhibition

The defining characteristic of this compound is its ability to bind to and stabilize the natural, inactive conformation of SRC. Most SRC inhibitors, such as dasatinib and bosutinib, are Type I inhibitors that compete with ATP by binding to the kinase domain when it is in an "open," active state. While this blocks catalytic activity, it may paradoxically promote the scaffolding function of SRC by locking it in this active conformation, potentially enhancing its interaction with partners like FAK.

In contrast, this compound is a Type 1.5 inhibitor that locks SRC into its "closed," autoinhibited state. This prevents the conformational changes required for both catalytic activity and the exposure of binding domains (SH2 and SH3) necessary for protein-protein interactions. By disabling both the enzymatic and scaffolding functions of SRC, this compound provides a more complete and potent inhibition of its oncogenic signaling.

Inhibition of SRC-FAK Complex and FAK Phosphorylation

A direct outcome of this compound's mechanism is the disruption of the SRC-FAK signaling complex. By locking SRC in an inactive state, this compound prevents the necessary conformational changes that expose the domains required for FAK binding. This abrogation of SRC's scaffolding function directly inhibits the formation of the SRC-FAK complex, a critical step for FAK activation. As a result, the subsequent trans-phosphorylation of FAK by SRC is blocked. Studies have shown that while Type I inhibitors like dasatinib can increase the amount of FAK complexed with SRC by threefold, this compound treatment reduces it by 50% in breast cancer cells. This leads to a potent, low-nanomolar inhibition of both SRC and FAK phosphorylation in cancer cells.

Quantitative Efficacy Data

This compound demonstrates high potency and selectivity in both enzymatic and cellular assays.

Table 1: Enzymatic Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Selectivity Notes |

|---|---|---|

| SRC | < 0.5 | Highly potent against primary target. |

| YES1 | 0.47 | Also shows sub-nanomolar potency against another SFK member. |

| ABL | > 475 | Over 950-fold more selective for SRC than ABL kinase. |

Table 2: Cellular and In Vivo Activity of this compound

| Assay Type | Cancer Model / Cell Line | Dosing / Concentration | Key Result |

|---|---|---|---|

| SRC-FAK Complex Formation | MDA-MB-231 Breast Cancer | 100 nM (0.1 µM) | 50% reduction in SRC-FAK complex formation. |

| FAK Phosphorylation | MCF7 & MDA-MB-231 | 100 nM | Complete inhibition of FAK phosphorylation. |

| Cell Proliferation (GI50) | ALK-resistant cell lines | 5.8 - 16 nM | Potently inhibited proliferation in drug-resistant models. |

| Antitumor Efficacy (In Vivo) | KYSE70 Esophageal Xenograft | 40 mg/kg, oral, daily | 71% average decrease in tumor volume over 28 days. |

Key Experimental Methodologies

The unique mechanism and effects of this compound have been elucidated through several key experimental techniques.

5.1 Co-Immunoprecipitation (Co-IP) for SRC-FAK Complex Analysis This assay is used to determine the extent of physical association between SRC and FAK proteins within the cell following drug treatment.

-

Cell Culture and Treatment: MDA-MB-231 human breast cancer cells are cultured and treated with this compound (e.g., 100 nM), a control compound (e.g., dasatinib 100 nM), or vehicle (DMSO) for a specified period (e.g., 6 hours).

-

Cell Lysis: Cells are harvested and lysed in a buffer that preserves protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with magnetic beads conjugated to an anti-SRC antibody overnight. This captures SRC and any proteins bound to it.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The SRC-containing complexes are then eluted from the beads.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both SRC (to confirm successful pulldown) and FAK (to quantify the amount of co-precipitated protein).

5.2 Western Blot for FAK Phosphorylation This technique measures the level of activated FAK by detecting its phosphorylation at specific tyrosine residues.

-

Cell Treatment and Lysis: Cancer cells (e.g., MCF7, MDA-MB-231) are treated with a range of this compound concentrations for a set time. Cells are then lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are run on a polyacrylamide gel to separate proteins by size and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated FAK (e.g., anti-pFAK-Y397). A separate blot is run and probed for total FAK and a loading control (e.g., GAPDH or β-actin) for normalization.

-

Detection and Quantification: The membrane is incubated with a secondary antibody linked to an enzyme (e.g., HRP), and a chemiluminescent substrate is added. The resulting signal is captured, and band intensities are quantified to determine the relative change in FAK phosphorylation.

5.3 In Vivo Xenograft Studies These studies assess the antitumor efficacy and tolerability of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., CD1 Nude) are used.

-

Tumor Implantation: Human cancer cells (e.g., 2x10⁶ KYSE70 cells) are subcutaneously implanted into the flank of each mouse.

-

Treatment: Once tumors reach a measurable size, mice are randomized into treatment groups (e.g., vehicle control, this compound 40 mg/kg). The drug is administered orally once daily (QD) for a defined period (e.g., 28 days).

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week) to assess efficacy and tolerability, respectively.

-

Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring levels of phospho-SRC via immunohistochemistry) to confirm target engagement.

Conclusion

This compound represents a significant advancement in the development of SRC inhibitors. Its unique conformation-selective mechanism, which locks SRC in an inactive state, provides a dual blockade of both kinase activity and scaffolding functions. This leads to a more profound and effective inhibition of the oncogenic SRC-FAK signaling axis than is achievable with traditional SRC inhibitors. The potent disruption of the SRC-FAK complex and subsequent inhibition of FAK phosphorylation, supported by robust preclinical data, highlight the significant therapeutic potential of this compound for treating SRC-driven malignancies. An extended phase 1 clinical trial is currently underway.

An In-depth Technical Guide to the Inactive Conformation of SRC Bound to eCF506

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interactions and conformational dynamics of the Src tyrosine kinase when bound to the potent and selective inhibitor, eCF506. By locking Src in its native inactive state, this compound presents a novel mechanism for inhibiting both the enzymatic and scaffolding functions of Src, offering significant therapeutic advantages.

Core Concepts

Src, a non-receptor tyrosine kinase, is a proto-oncogene that plays a pivotal role in regulating cell proliferation, differentiation, survival, and migration.[1] Its aberrant activation is implicated in the progression of various solid tumors.[2][3] Unlike many multi-kinase inhibitors that target the active conformation of Src, this compound selectively binds to and stabilizes the inactive "closed" conformation.[2][3][4] This unique mechanism of action not only inhibits the kinase activity of Src but also prevents its interaction with binding partners like Focal Adhesion Kinase (FAK), thereby disrupting its scaffolding functions.[2][3]

The structural basis for this conformational selectivity lies in the ability of this compound to bind to a state where the activation loop is in an inhibitory conformation and the C-helix is in an "out" position, characteristic of the inactive kinase.[2][5][6] This is in stark contrast to inhibitors like dasatinib, which bind to the active "C-helix in" conformation.[2][5][6] The co-crystal structure of the Src kinase domain in complex with this compound (PDB ID: 7NG7) reveals the precise molecular interactions underpinning this unique inhibitory mechanism.[2][5][7]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the interaction of this compound with Src and other kinases.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Ki (nM) | Selectivity vs. ABL | Reference |

| SRC | < 0.5 | 0.8 | >950-fold | [4][7][8][9] |

| YES1 | 2.1 | - | - | [4] |

| ABL | >1000 | - | - | [2][9] |

| c-Kit | >1000 | - | - | [9] |

| PDGFRα | >1000 | - | - | [9] |

| RET | >1000 | - | - | [9] |

| mTOR | >1000 | - | - | [9] |

Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines

| Cell Line | Antiproliferative GI50 (µM) | Inhibition of SRC-pY419 | Reference |

| MDA-MB-231 | Potent | Almost complete at 0.1 µmol/L | [2] |

| MCF7 | Potent | More potent than dasatinib | [2] |

| T-47D | - | More potent than dasatinib | [2] |

| ZR-75.1 | - | More potent than dasatinib | [2] |

Experimental Protocols

This section details the key experimental methodologies used to characterize the interaction between this compound and Src.

To determine the three-dimensional structure of the Src-eCF506 complex, the following protocol was employed:

-

Protein Expression and Purification: The human c-Src kinase domain (residues 251-533) was expressed in Escherichia coli.

-

Crystallization: The purified Src kinase domain was co-crystallized with this compound.

-

Data Collection and Structure Determination: X-ray diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement and refined to a resolution of 1.50 Å.[7] The final coordinates and structure factors were deposited in the Protein Data Bank with the accession code 7NG7.[7]

To assess the effect of this compound on the formation of the SRC-FAK complex, co-immunoprecipitation assays were performed:

-

Cell Culture and Treatment: MDA-MB-231 cells were cultured and treated with this compound (0.1 μmol/L), dasatinib (0.1 μmol/L), or DMSO for 6 hours.[2]

-

Cell Lysis: Cells were lysed in a suitable buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Cell lysates were incubated with magnetic beads functionalized with an anti-SRC antibody overnight to capture SRC and its binding partners.[2]

-

Western Blot Analysis: The immunoprecipitated proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against SRC and FAK to detect the presence of the complex.[2]

This assay was used to demonstrate the stabilization of the inactive conformation of SRC by this compound in a cellular context:

-

Cell Treatment: MDA-MB-231 cells were treated with this compound (0.3 μmol/L), dasatinib (0.3 μmol/L), or DMSO for 1 hour.[2][6]

-

Heating: The treated cells were subjected to a temperature gradient.

-

Cell Lysis and Analysis: After heating, the cells were lysed, and the soluble fraction of SRC was analyzed by Western blot.[2][6] An increase in the melting temperature indicates ligand-induced protein stabilization.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

Caption: SRC Signaling Pathway and Inhibition by this compound.

Caption: Co-Immunoprecipitation Experimental Workflow.

Caption: Conformational States of SRC and Inhibitor Binding.

References

- 1. Loss of Integrin-Linked Kinase Sensitizes Breast Cancer to SRC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

eCF506 Powder: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

eCF506 is a potent and selective, orally bioavailable inhibitor of the SRC family kinases (SFKs), including SRC and YES1, with a reported IC50 of 0.47 nM for SRC.[1][2] By locking its target in a native "closed" conformation, this compound inhibits both the kinase activity and the formation of protein-protein complexes, distinguishing it from many other kinase inhibitors.[1][3] This unique mechanism of action contributes to its high selectivity, particularly over the ABL kinase, which is a significant advantage in avoiding certain toxicities associated with dual SRC/ABL inhibitors.[2][4] This document provides a comprehensive overview of the known chemical properties and stability of this compound powder, compiled from publicly available data.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | N-[4-[4-amino-1-[2-[4-(dimethylamino)-1-piperidinyl]ethyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-carbamic acid, 1,1-dimethylethyl ester | [4] |

| Synonyms | NXP900 | [3][5] |

| CAS Number | 1914078-41-3 | [3] |

| Molecular Formula | C₂₆H₃₈N₈O₃ | [4] |

| Molecular Weight | 510.63 g/mol | [3] |

| Appearance | White to yellow solid | [3] |

| Purity | 99.99% |

Solubility

The solubility of this compound has been determined in a variety of solvents, which is critical for its application in both in vitro and in vivo studies. It is generally characterized by poor aqueous solubility but is soluble in several organic solvents and can be formulated for in vivo administration using specific solvent systems. It should be noted that the hygroscopic nature of DMSO can significantly impact the solubility of this compound, and the use of fresh, anhydrous DMSO is recommended.[3] Some sources indicate that sonication may be required to achieve maximum solubility.[3]

Table 2: Solubility of this compound

| Solvent | Concentration | Remarks | Source(s) |

| DMSO | 62.5 mg/mL (122.40 mM) | Requires sonication. | [3] |

| 30 mg/mL (58.75 mM) | |||

| 15 mg/mL | [4] | ||

| Ethanol | 15 mg/mL | [4] | |

| Water | < 0.1 mg/mL | Insoluble. | [3] |

| DMF | 15 mg/mL | [4] | |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.07 mM) | Clear solution. | [2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.07 mM) | Clear solution. | [2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.07 mM) | Clear solution. | [2] |

Stability

This compound exhibits good stability under recommended storage conditions, ensuring its integrity for long-term research use. Stability data for both the solid powder and solutions in solvent are summarized below.

Table 3: Stability of this compound

| Form | Storage Temperature | Stability Period | Source(s) |

| Powder | -20°C | 3 years | [3] |

| 4°C | 2 years | [3] | |

| In Solvent | -80°C | 2 years | [3] |

| -20°C | 1 year | [3] |

To maintain the stability of this compound in solution, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not publicly available. However, a general protocol for determining the kinetic solubility of a compound using a plate-based method is provided below as a representative example.

Example Protocol: Kinetic Solubility Assessment

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-2%.

-

Incubation: Seal the plate and incubate at room temperature for a specified period (e.g., 2 hours) with gentle shaking to allow for equilibration.

-

Measurement of Turbidity: After incubation, measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength sensitive to precipitation (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the buffer-only control.

Signaling Pathway and Mechanism of Action

This compound is a potent inhibitor of SRC family kinases. A key downstream effector of SRC is Focal Adhesion Kinase (FAK). Inhibition of SRC by this compound leads to a reduction in the phosphorylation of FAK, which is a critical event in cell motility and proliferation.[2]

Caption: this compound inhibits SRC, preventing FAK phosphorylation.

In Vivo Formulation Preparation Workflow

The poor aqueous solubility of this compound necessitates the use of specific solvent systems for in vivo administration. A common workflow for preparing a formulation in a corn oil vehicle is outlined below.

Caption: Workflow for preparing an this compound in vivo formulation.

Conclusion

This compound is a highly potent and selective SRC inhibitor with well-defined solubility and stability profiles under specific conditions. While some physicochemical data, such as melting point and pKa, are not currently in the public domain, the information presented in this guide provides a solid foundation for researchers and drug development professionals working with this compound. Adherence to the recommended storage and handling procedures is crucial to ensure the integrity and performance of this compound in experimental settings.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound ( NXP 900 ) | SRC/YES1 kinase inhibitor | Sun-shinechem [sun-shinechem.com]

eCF506: A Conformation-Selective SRC Inhibitor for Triple-Negative Breast Cancer

This technical guide provides an in-depth overview of eCF506, a novel, potent, and selective SRC family kinase (SFK) inhibitor, and its role in triple-negative breast cancer (TNBC) research. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, preclinical efficacy, and experimental protocols associated with this compound.

Introduction to this compound and its Novel Mechanism of Action

Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets makes it difficult to treat with targeted therapies, and patients often have a poor prognosis.[1] The oncogene c-Src, a non-receptor tyrosine kinase, has been identified as a potential therapeutic target in TNBC.[2]

This compound (also known as NXP900) is a first-in-class, orally active small molecule inhibitor that selectively targets SRC family kinases (SFKs).[3][4][5] Unlike traditional ATP-competitive (type 1) inhibitors that bind to the active "open" conformation of SRC, this compound is a "type 1.5" inhibitor. It uniquely locks the SRC kinase in its native, inactive "closed" conformation.[5][6][7] This distinct mechanism of action not only inhibits the kinase activity of SRC but also disrupts its scaffolding functions, preventing the formation of signaling complexes with partners like Focal Adhesion Kinase (FAK).[6][7] This dual inhibition of both catalytic and scaffolding functions of SRC leads to highly potent and selective pathway inhibition.[6][7]

Quantitative Data: In Vitro Efficacy of this compound

This compound has demonstrated potent antiproliferative activity against TNBC cell lines. The following tables summarize the key quantitative data from preclinical studies.

Table 1: Inhibitory Activity of this compound Against Kinases

| Kinase | IC50 (nM) |

| YES1 | 0.47[5] |

| SRC | 0.5[4] |

| ABL | >450 (>950-fold difference from SRC)[4] |

Table 2: Antiproliferative Activity of this compound in Breast Cancer Cell Lines

| Cell Line | Subtype | GI50 (µM) |

| MDA-MB-231 | TNBC | < 1 [6] |

| MetBo2 | Murine TNBC-like | Potent Inhibition [6] |

| ER+ Cell Lines | ER+ | < 1 (sensitive lines)[6] |

| HER2+ Cell Lines | HER2+ | > 1.8[6] |

GI50: The concentration of a drug that inhibits cell growth by 50%.

Signaling Pathway Inhibition: The SRC-FAK Axis

This compound effectively disrupts the SRC-FAK signaling pathway, which is crucial for cancer cell migration, invasion, and survival. By locking SRC in its inactive state, this compound prevents the phosphorylation of both SRC and FAK.[4] This inhibitory action has been shown to reduce the formation of the SRC-FAK complex in MDA-MB-231 TNBC cells.[6]

Figure 1: Mechanism of this compound on the SRC-FAK signaling pathway.

Preclinical In Vivo Efficacy

This compound has demonstrated significant antitumor activity in syngeneic murine models of TNBC.[6][8] In a study using MetBo2 murine TNBC-like cells injected into the mammary fat pad of mice, oral administration of this compound at 40 mg/kg resulted in enhanced antitumor efficacy compared to the multi-kinase inhibitor dasatinib.[6] These studies highlight the potential of this compound as a therapeutic agent for TNBC, demonstrating its ability to control both primary tumor growth and metastasis.[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound in TNBC research.

Cell Viability and Proliferation Assays

-

Objective: To determine the antiproliferative effect of this compound on breast cancer cell lines.

-

Method:

-

Breast cancer cell lines (e.g., MDA-MB-231, MetBo2) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound or control vehicle (e.g., DMSO).

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the sulforhodamine B (SRB) assay or MTS assay.

-

The concentration of this compound that inhibits cell growth by 50% (GI50) is calculated from dose-response curves.[6]

-

Co-Immunoprecipitation (Co-IP)

-

Objective: To investigate the effect of this compound on the interaction between SRC and FAK.

-

Method:

-

MDA-MB-231 cells are treated with this compound (e.g., 0.1 µmol/L), dasatinib (e.g., 0.1 µmol/L), or DMSO for a specified time (e.g., 6 hours).[9]

-

Cells are lysed, and the protein concentration is determined.

-

Cell lysates are incubated with an anti-SRC antibody conjugated to magnetic beads overnight.[9]

-

The beads are washed to remove non-specifically bound proteins.

-

The immunoprecipitated proteins are eluted and analyzed by Western blotting using antibodies against SRC and FAK.[9]

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the phosphorylation status of SRC and FAK.

-

Method:

-

TNBC cells are treated with various concentrations of this compound.

-

Following treatment, cells are lysed, and protein extracts are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for total SRC, phosphorylated SRC (pY419), total FAK, and phosphorylated FAK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Antitumor Activity Studies

-

Objective: To evaluate the in vivo antitumor efficacy of this compound in a TNBC mouse model.

-

Method:

-

MetBo2 cells, which are murine triple-negative-like breast cancer cells, are injected into the mammary fat pad of female immunocompetent mice (e.g., FVB wild type).[6]

-

Once tumors are palpable (e.g., after 8 days), mice are randomized into treatment and control groups.[6]

-

Mice are treated daily by oral gavage with vehicle (e.g., 3 mmol/L citrate buffer) or this compound (e.g., 40 mg/kg).[6]

-

Tumor growth is monitored regularly by measuring tumor dimensions with calipers.

-

Animal weight and overall health are monitored throughout the study.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).[6]

-

Figure 2: General workflow for in vivo efficacy studies of this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for triple-negative breast cancer due to its unique conformation-selective mechanism of inhibiting SRC. Preclinical studies have demonstrated its high potency and selectivity, leading to significant antitumor effects in vitro and in vivo. The dual inhibition of SRC's kinase and scaffolding functions offers a potential advantage over existing SRC/ABL inhibitors, possibly leading to improved efficacy and better tolerability.[6][7] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of TNBC and other SRC-associated malignancies.

References

- 1. Exploring the potential of approved drugs for triple-negative breast cancer treatment by targeting casein kinase 2: Insights from computational studies | PLOS One [journals.plos.org]

- 2. c-Src inhibitor selectively inhibits triple-negative breast cancer overexpressed Vimentin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ascopubs.org [ascopubs.org]

- 6. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SRC kinase-mediated signaling pathways and targeted therapies in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

eCF506 (NXP900): A Novel Inhibitor Targeting Esophageal Squamous Cell Carcinoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Esophageal squamous cell carcinoma (ESCC) remains a challenging malignancy with limited therapeutic options and a poor prognosis. Recent research has identified the SRC family kinases (SFKs), particularly YES1, as key drivers of tumorigenesis in ESCC. eCF506, also known as NXP900, is a potent and selective, orally active inhibitor of YES1 and SRC kinases. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to the investigation of this compound in ESCC.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in ESCC models.

| Parameter | Value | Assay | Reference |

| IC50 (YES1) | 0.47 nM | Kinase Assay | [1] |

| IC50 (SRC) | 0.5 nM | Kinase Assay | [1] |

| IC50 (ABL) | >1000-fold higher than SRC/YES1 | Kinase Assay |

Table 1: In Vitro Potency of this compound

| Cell Line | Effect | Concentration | Assay | Reference |

| KYSE70, KYSE410, KYSE30, OE21, OE19, TE5, TE14 | Strong inhibition of cell proliferation | Not specified | Colony Formation Assay | |

| KYSE70 | Significant inhibition of activating phosphorylation of SRC | 10 nM | Western Blot | |

| MCF7, MDA-MB-231 | Potent antiproliferative effect | Not specified | Not specified | [1] |

| MDA-MB-231 | Complete inhibition of SRC and FAK phosphorylation | 100 nM | Western Blot | [1] |

| MDA-MB-231 | Significant reduction in cell motility | 10 nM | Motility Assay | [1] |

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

| Model | Treatment | Outcome | p-value | Reference |

| KYSE70 Xenograft (mice with YES1 gene amplification) | This compound (40 mg/kg, oral, daily for 28 days) | 71% average decrease in tumor volume | ≤ 0.001 | |

| Vehicle Control | 472% increase in tumor volume | N/A |

Table 3: In Vivo Efficacy of this compound in an ESCC Xenograft Model

| Parameter | This compound Group | Control Group | Indication | Reference |

| Mean change from baseline in body weight (Day 27) | +2.0% | +3.5% | Good tolerability |

Table 4: Tolerability of this compound in a Xenograft Model

Mechanism of Action

This compound is a Type 1.5 kinase inhibitor that uniquely locks its target, the SRC family kinases (including YES1), into their native, inactive "closed" conformation.[1] This dual mechanism of action inhibits both the kinase activity and the scaffolding function of SRC, preventing the phosphorylation of downstream substrates and the formation of protein-protein complexes.[2][3] This contrasts with Type 1 inhibitors like dasatinib and bosutinib, which bind to the active "open" conformation and may still permit some scaffolding functions.[4]

The inhibition of YES1/SRC by this compound has been shown to impact the Hippo signaling pathway, a critical regulator of cell proliferation and organ size. Specifically, this compound treatment leads to the inhibition of YAP1 nuclear localization. YAP1 is a key downstream effector of the Hippo pathway, and its translocation to the nucleus is essential for its oncogenic activity.

Signaling Pathways

The following diagrams illustrate the mechanism of action of this compound and its effect on the YES1-Hippo-YAP1 signaling pathway.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Colony Formation Assay

-

Cell Seeding:

-

Seed ESCC cell lines (e.g., KYSE70, OE21, KYSE410, KYSE30, OE19, TE5, TE14) in 24-well plates.

-

Seeding density varies by cell line: 500 cells/well for KYSE70, OE21, KYSE410, and KYSE30; 1500 cells/well for OE19, TE5, and TE14.

-

Plate cells in triplicate for each condition.

-

-

Treatment:

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plates for 14 days, replacing the media with fresh media containing the respective treatments every 2-3 days.

-

-

Staining and Quantification:

-

After 14 days, wash the colonies with phosphate-buffered saline (PBS).

-

Fix the colonies with 4% paraformaldehyde for 15 minutes.

-

Stain the colonies with 0.1% crystal violet solution for 15-30 minutes.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) manually or using an automated colony counter.

-

In Vivo Xenograft Model

-

Animal Model:

-

Use immunodeficient mice, such as CD1 Nude mice.

-

-

Cell Implantation:

-

Subcutaneously implant human ESCC cells (e.g., KYSE70 with YES1 gene amplification) into the right lower flank of the mice.

-

Inject a cell suspension of 2 x 10^6 to 1 x 10^7 cells in a 0.1 mL volume of Matrigel/cell dilution.

-

-

Treatment:

-

Once tumors reach a palpable size, randomize mice into treatment and control groups.

-

Administer this compound at a dose of 40 mg/kg via oral gavage, once daily (QD) for 28 days.

-

Administer the vehicle control to the control group following the same schedule.

-

-

Monitoring and Endpoint:

-

Monitor tumor volume and mouse body weight regularly (e.g., twice a week).

-

Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for phospho-SRC).

-

Clinical Development

A Phase 1, multi-center, open-label, dose-escalation and expansion study of NXP900 (this compound) is currently underway (NCT05873686).[5] The study is enrolling patients with advanced solid tumors. The expansion phase (Part B) will include patients with specific genetic alterations that are direct or dependent targets of NXP900, such as YES1 amplification or Hippo pathway alterations (e.g., NF2, FAT1, or LATS1 mutations).[5] This includes patients with non-small cell lung cancer (adenocarcinoma and squamous cell carcinoma) with YES1 amplification or FAT1 pathogenic mutations, and other solid tumors with similar genetic profiles.[5] While ESCC is not explicitly listed as a separate cohort, patients with ESCC harboring these specific genetic alterations may be eligible for enrollment.

Conclusion

This compound (NXP900) has demonstrated significant preclinical activity against esophageal squamous cell carcinoma models. Its unique mechanism of action, involving the locking of SRC/YES1 in an inactive conformation, leads to potent inhibition of both kinase and scaffolding functions. This results in the disruption of key oncogenic signaling pathways, including the Hippo-YAP1 axis. The promising preclinical data, coupled with a favorable tolerability profile, has supported the initiation of a Phase 1 clinical trial. Further investigation in ESCC patients with relevant genetic alterations is warranted to determine the clinical potential of this novel therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]

- 4. The SRC family kinase inhibitor NXP900 demonstrates potent antitumor activity in squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PAN Foundation Trial Finder [trialfinder.panfoundation.org]

eCF506 (NXP900): A Technical Guide for Studying SRC Family Kinase Biology

Introduction

The SRC family kinases (SFKs), a group of non-receptor tyrosine kinases, are pivotal regulators of numerous cellular processes, including proliferation, survival, migration, and angiogenesis. The proto-oncogene SRC, the first of its kind to be identified, is frequently overexpressed or hyperactivated in a wide array of human cancers, such as breast, colon, prostate, and pancreatic cancers.[1] Its central role in signal transduction for multiple oncogenic pathways has made it a compelling therapeutic target.[1][2] However, the clinical success of SRC inhibitors has been limited, partly due to the multi-kinase activity of existing drugs which often target ABL kinase, leading to off-target effects and toxicity.[1][3][4]

This technical guide introduces eCF506 (also known as NXP900), a next-generation SRC inhibitor with a novel mechanism of action, exceptional potency, and high selectivity.[2] this compound serves as a precision tool for researchers to investigate the specific biological functions of SRC, overcoming the confounding variables associated with less selective inhibitors.

A Unique Mechanism of Action: The "Total SRC Inhibitor"

Unlike traditional Type I kinase inhibitors (e.g., dasatinib, bosutinib) that bind to the active, "open" conformation of SRC, this compound is a "conformation-selective" or Type 1.5 inhibitor.[5][6] It uniquely targets and locks SRC in its native, inactive "closed" conformation.[1][3][7][8] This distinct binding mode has two profound consequences:

-

Inhibition of Catalytic Activity: By stabilizing the inactive state, this compound potently blocks the kinase domain's ability to phosphorylate downstream substrates.[2][7]

-

Inhibition of Scaffolding Function: A key advantage of this compound is its ability to disrupt SRC's non-enzymatic scaffolding functions.[1][2][3] By locking the kinase into a closed structure, the SH2 and SH3 domains are not exposed for protein-protein interactions. This prevents the formation of critical signaling complexes, most notably the SRC-Focal Adhesion Kinase (FAK) complex, a key driver of cell migration and invasion.[1][3]